2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-15-5-3-7-17(11-15)22-25-20(32-26-22)14-27-19-9-10-33-21(19)23(29)28(24(27)30)13-16-6-4-8-18(12-16)31-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVUXWAJQCZRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide is a novel synthetic derivative belonging to the thiazolo-pyrimidine class. Its structure suggests potential biological activity based on the presence of both thiazole and pyrimidine moieties, which are known for various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C24H18N4O6S
- Molecular Weight : 490.49 g/mol
- Purity : Typically around 95%
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have been shown to possess potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM for some derivatives . The mechanism often involves interference with bacterial DNA gyrase and MurD enzyme interactions.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has also been explored extensively. In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). For example, related compounds have shown IC50 values ranging from 17.83 µM to 19.73 µM against MDA-MB-231 and MCF-7 cell lines . The proposed mechanism includes the induction of cell cycle arrest and apoptosis through various pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
The biological activity of the compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind effectively to DNA gyrase, leading to disruption in DNA replication.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been linked to the structural features of thiazolo-pyrimidines.
- Enzyme Inhibition : Compounds have demonstrated inhibitory effects on key metabolic enzymes, which may contribute to their therapeutic effects .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated a series of thiazolo-pyrimidine derivatives for their antibacterial properties against clinical isolates of E. coli and P. aeruginosa. The results indicated that modifications in the ethylthio group significantly enhanced antimicrobial potency.
-
Anticancer Studies :
- Research involving the evaluation of antiproliferative effects against breast cancer cell lines revealed that certain derivatives not only inhibited cell growth but also initiated apoptosis through mitochondrial pathways.
Scientific Research Applications
The compound 2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article will explore the applications of this compound, focusing on its biological activities, synthesis methods, and case studies that illustrate its efficacy.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyrimidine compounds exhibit significant antimicrobial activity. The presence of the thiazole and pyrimidine rings in the structure of the compound suggests that it may possess similar properties. Research has shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anticancer properties. The specific compound has been noted for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle arrest and the activation of apoptotic pathways. In vitro studies demonstrated that it could effectively reduce cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. The thiazolo[4,5-d]pyrimidine scaffold has been associated with anti-inflammatory activity, which could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This makes it a candidate for further development as an anti-inflammatory drug .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolo[4,5-d]pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these derivatives, the compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazolo[4,5-d]pyrimidine compounds. In vitro assays revealed that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death through apoptotic mechanisms .
Case Study 3: Anti-inflammatory Mechanism
A recent study assessed the anti-inflammatory effects of this compound using an animal model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6 levels post-treatment with the compound, highlighting its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues with Pyrimidinone-Thioacetamide Scaffolds
Key analogues from the literature include:
Key Observations :
- The target compound’s thiazolo-pyrimidine core distinguishes it from simpler pyrimidinone derivatives (e.g., 5.7, 5.12), which lack fused heterocyclic systems.
- The ethylthio group at position 2 contrasts with methyl or thietane substituents in analogues, which could modulate metabolic stability (e.g., resistance to oxidative cleavage) .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles :
- The target’s thiazolo-pyrimidine protons (e.g., CH-5 in analogues at δ ~6.0 ppm) would experience upfield/downfield shifts depending on ring fusion and substituent effects.
- The 2-methylphenyl group would show aromatic protons near δ 7.2–7.3 ppm, similar to 5.7 (δ 7.22 for H-6') but distinct from benzyl (5.12, δ 7.60–7.27) .
Pharmacological Implications (Hypothetical)
While biological data for the target compound are unavailable, structural trends from analogues suggest:
- Thiazolo-pyrimidine fusion may enhance target binding (e.g., kinase inhibition) via improved planar geometry.
- 2-Methylphenylacetamide could reduce metabolic clearance compared to bulkier substituents (e.g., 4-phenoxyphenyl in 5.15) .
Q & A
Q. What are the common synthetic routes for synthesizing thiazolo[4,5-d]pyrimidinone derivatives like the target compound?
The synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one using sodium methylate (2.6–2.8-fold molar excess) as a base, followed by reaction with N-aryl-substituted 2-chloroacetamides. This method, adapted from Novikov et al. (2005), ensures efficient thioether bond formation. Critical parameters include maintaining anhydrous conditions and controlling reaction temperatures (70–80°C) to avoid side reactions .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- 1H NMR (DMSO-d6, 300 MHz) to confirm substituent integration and hydrogen environments (e.g., NH peaks at δ 12.50 ppm for pyrimidinone NH-3 and δ 10.10 ppm for acetamide NHCO) .
- Elemental analysis (CHNS) to verify purity, with tolerances ≤0.4% deviation from theoretical values (e.g., C: 45.36% calculated vs. 45.29% observed) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 344.21) .
Q. What safety precautions are recommended during synthesis?
Due to the thiazolo-pyrimidine core’s potential reactivity, use fume hoods for handling volatile reagents (e.g., oxalyl chloride in cyclization steps). Wear nitrile gloves and eye protection, as similar compounds exhibit acute toxicity (LD50 < 500 mg/kg in rodents) .
Advanced Research Questions
Q. How can conflicting elemental analysis data (e.g., carbon content discrepancies) be resolved?
Discrepancies ≤0.5% may arise from incomplete combustion or hygroscopic samples. Re-run analyses under controlled humidity, or use alternative methods like X-ray photoelectron spectroscopy (XPS) for precise elemental quantification. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies optimize reaction yields in thiazolo-pyrimidine alkylation?
- Molar ratio optimization : Use a 1.1:1 molar ratio of 2-chloroacetamide to thiopyrimidinone to minimize unreacted starting material.
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the thiolate intermediate.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
Q. How is stereochemical conformation of the dihydrothiazolo ring confirmed?
Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, related thiazolo[3,2-a]pyrimidine derivatives show planarity deviations <5° in the fused ring system, confirmed by C–C bond lengths (1.47–1.52 Å) and torsion angles (e.g., 176.8° for C5–C6–N1–C2) .
Q. What mechanistic insights explain byproduct formation during cyclization?
Competing pathways may arise from over-oxidation of the thioether group to sulfone under prolonged reflux. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) and quench with ice-water at 80% conversion to suppress sulfone formation .
Pharmacological Evaluation
Q. How can in vitro bioactivity assays be designed for this compound?
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 90028), with MIC thresholds ≤32 µg/mL .
- Cytotoxicity : MTT assay on HEK-293 cells to establish IC50 values, ensuring selectivity over mammalian cells .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase, PDB: 1DHF).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .
Data Analysis & Contradictions
Q. How should researchers address inconsistencies in NMR peak assignments?
Conflicting peaks (e.g., overlapping aromatic protons) can be resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
